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Compound of Interest

Compound Name: 2-Methylquinolin-5-ol

CAS No.: 607-72-7

Cat. No.: B1530918 Get Quote

Abstract & Scope
This guide details the application of 2-Methylquinolin-5-ol (also known as 5-

hydroxyquinaldine) as a specialized ligand in coordination chemistry. Unlike its isomer 8-

hydroxyquinoline (oxine), which acts as a convergent

-chelator, 2-Methylquinolin-5-ol functions primarily as a divergent bridging ligand or a
monodentate

-donor with a pendant hydrogen-bonding site.

This distinction allows for the construction of Supramolecular Coordination Polymers (SCPs)

and Metal-Organic Frameworks (MOFs) rather than discrete molecular complexes. The 2-

methyl group introduces steric bulk adjacent to the nitrogen donor, modulating metal binding

kinetics and enhancing solubility in organic media.

Key Applications
Crystal Engineering: Synthesis of hydrogen-bonded coordination networks.

Luminescent Materials: Rigidification of the quinoline core in solid-state lattices to enhance

quantum yield.
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Bioinorganic Precursors: Synthesis of O-functionalized derivatives for metalloenzyme

inhibition.

Chemical Profile & Ligand Geometry[1][2]
The coordination behavior of 2-Methylquinolin-5-ol is dictated by the distal relationship

between the nitrogen donor (N1) and the hydroxyl group (O5).

Property Specification

CAS Number 607-72-7

Formula C₁₀H₉NO

MW 159.19 g/mol

pKa (OH) ~8.5 - 9.0 (Phenolic)

pKa (NH⁺) ~5.2 (Quinolinium)

Coordination Mode

Monodentate (

-bound) or Bridging (

)

Solubility
Soluble in DMSO, DMF, MeOH; Sparingly

soluble in H₂O

Structural Logic: The "Divergent" Effect
Unlike 8-hydroxyquinoline, which forms a stable 5-membered chelate ring, the 1,5-substitution

pattern of 2-Methylquinolin-5-ol prevents simultaneous binding to a single metal center.

N1 Site: Binds transition metals (Zn²⁺, Cu²⁺, Ag⁺). The 2-methyl group sterically blocks

octahedral coordination in the equatorial plane, often favoring tetrahedral or distorted

geometries.

O5 Site: When deprotonated, acts as a phenolate donor to a second metal center, driving

polymerization. When protonated, it acts as a robust hydrogen bond donor for lattice

stabilization.
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Protocol 1: Solvothermal Synthesis of Zn(II)
Coordination Polymers
Objective: Synthesize a 1D or 2D coordination polymer where 2-Methylquinolin-5-ol acts as a

bridging ligand between Zn(II) centers. Mechanism: The basic condition deprotonates the O5-

hydroxyl, allowing the ligand to bridge metal centers (

).

Materials
Ligand: 2-Methylquinolin-5-ol (1.0 mmol, 159 mg)

Metal Salt: Zinc Acetate Dihydrate [Zn(OAc)₂·2H₂O] (0.5 mmol, 110 mg)

Solvent: DMF/Ethanol (1:1 v/v, 10 mL)

Base: Triethylamine (TEA) (1.0 mmol, 140 µL)

Step-by-Step Methodology
Pre-Dissolution:

Dissolve 159 mg of 2-Methylquinolin-5-ol in 5 mL of DMF.

Add 140 µL of TEA. Stir for 10 minutes to ensure deprotonation of the phenol group. Note:

Solution may darken slightly due to phenolate formation.

Metal Addition:

Dissolve 110 mg of Zn(OAc)₂·2H₂O in 5 mL of Ethanol.

Add the metal solution dropwise to the ligand solution under vigorous stirring.

Solvothermal Assembly:

Transfer the resulting suspension/solution into a 20 mL Teflon-lined stainless steel

autoclave.
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Seal and heat at 120°C for 24 hours.

Critical: The elevated temperature and pressure promote the formation of the

thermodynamic polymeric product over kinetic amorphous precipitates.

Isolation & Washing:

Cool the autoclave to room temperature naturally (approx. 4 hours) to encourage crystal

growth.

Filter the resulting crystals (typically pale yellow needles or plates).

Wash with cold Ethanol (3 x 5 mL) to remove unreacted ligand.

Dry in a vacuum oven at 60°C for 4 hours.

Validation
PXRD (Powder X-Ray Diffraction): Look for sharp Bragg peaks at low 2

(<10°), indicating long-range ordering typical of coordination polymers.

FT-IR: Disappearance of the broad O-H stretch (~3200 cm⁻¹) and shift of the C=N stretch

(~1600 cm⁻¹) confirms deprotonation and N-coordination.

Protocol 2: Synthesis of Monodentate Cu(II)
Adducts
Objective: Isolate a discrete molecular complex where the ligand binds only via Nitrogen,

leaving the 5-OH group free for supramolecular hydrogen bonding. Application: This complex

serves as a "metalloligand" or a building block for hydrogen-bonded organic frameworks

(HOFs).

Materials
Ligand: 2-Methylquinolin-5-ol (2.0 mmol, 318 mg)

Metal Salt: Copper(II) Perchlorate Hexahydrate [Cu(ClO₄)₂·6H₂O] (1.0 mmol, 370 mg)
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Solvent: Methanol (20 mL)

Step-by-Step Methodology
Ligand Solution:

Dissolve 318 mg of ligand in 15 mL warm Methanol (40°C).

Do NOT add base. We want the OH group to remain protonated.

Complexation:

Add the Copper salt (dissolved in 5 mL MeOH) to the ligand solution.

The solution will turn green/blue immediately.

Stir at reflux (65°C) for 2 hours.

Crystallization (Slow Evaporation):

Filter the hot solution to remove any impurities.

Allow the filtrate to stand at room temperature in a loosely capped vial.

Green prismatic crystals should form within 2-3 days.

Characterization:

Single Crystal XRD: Expect a structure of type [Cu(L)₂(Solvent)₂]²⁺ where L binds via N.

The 5-OH groups will likely form intermolecular H-bonds with perchlorate anions or solvent

molecules.

Visualizing the Coordination Logic
The following diagram illustrates the divergent pathways for 2-Methylquinolin-5-ol compared

to the convergent pathway of 8-Hydroxyquinoline.
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Caption: Decision tree for synthesizing metal complexes with 2-Methylquinolin-5-ol,
contrasting its divergent binding modes with the convergent chelation of 8-HQ.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Amorphous Precipitate Reaction kinetics too fast.

Switch from direct mixing to

solvothermal synthesis

(Protocol 1) or use H-tube

diffusion methods.

Low Solubility Methyl group hydrophobicity.

Use mixed solvent systems

(DMF:EtOH 1:1) or warm the

solvent to 50°C before mixing.

No Polymerization Incomplete deprotonation.

Ensure the base (TEA or

NaOH) is stoichiometric (1:1

with ligand). Verify pH > 8.[1]

Quenched Luminescence
Solvent quenching or Cu(II)

paramagnetic quenching.

Use d¹⁰ metals (Zn²⁺, Cd²⁺) for

luminescence. Dry the product

thoroughly to remove solvent

quenchers.
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Divergent Ligand Behavior

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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